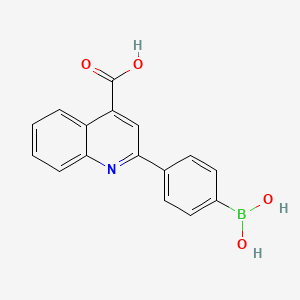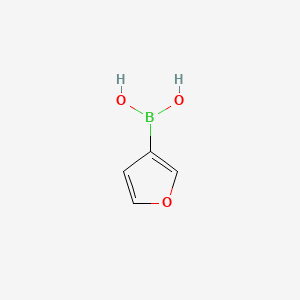
3-(1H-吡唑-3-基)苯胺
概述
描述
3-(1H-pyrazol-3-yl)aniline is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of a pyrazole ring attached to an aniline moiety
科学研究应用
3-(1H-pyrazol-3-yl)aniline has diverse applications in scientific research:
作用机制
Target of Action
Pyrazole derivatives, which include 3-(1h-pyrazol-3-yl)aniline, have been found to have promising agro-chemical, fluorescent, and biological potencies . They are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that the electron-donating and electron-withdrawing groups can influence the activity of pyrazole derivatives . The presence of these groups can affect the compound’s interaction with its targets and the resulting changes .
Biochemical Pathways
Pyrazole derivatives have been reported to influence several biological affinities
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antioxidant activities . The compound’s action at the molecular and cellular level contributes to these observed effects.
Action Environment
The action, efficacy, and stability of 3-(1H-pyrazol-3-yl)aniline can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s interaction with its environment can influence its mode of action and overall efficacy.
生化分析
Biochemical Properties
3-(1H-pyrazol-3-yl)aniline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including topoisomerase IV and COVID-19 main protease . These interactions are primarily characterized by binding affinities, which indicate the strength and specificity of the compound’s interaction with the enzyme. For instance, the binding affinities of 3-(1H-pyrazol-3-yl)aniline with topoisomerase IV range from -10.0 to -11.0 kcal/mol, suggesting a strong inhibitory effect . Additionally, the compound exhibits antimicrobial and antioxidant activities, further highlighting its biochemical significance .
Cellular Effects
The effects of 3-(1H-pyrazol-3-yl)aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the growth of gram-positive bacteria by targeting the catalytic domain of topoisomerase IV . This inhibition disrupts DNA replication and transcription, leading to cell death. Moreover, 3-(1H-pyrazol-3-yl)aniline’s antioxidant properties help mitigate oxidative stress in cells, thereby protecting them from damage .
Molecular Mechanism
At the molecular level, 3-(1H-pyrazol-3-yl)aniline exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit enzymes such as topoisomerase IV and COVID-19 main protease is attributed to its strong binding affinities . These interactions result in the inhibition of enzyme activity, leading to downstream effects on cellular processes. Additionally, 3-(1H-pyrazol-3-yl)aniline can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-pyrazol-3-yl)aniline have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(1H-pyrazol-3-yl)aniline remains stable under specific conditions, allowing for sustained biochemical activity . Prolonged exposure to certain environmental factors may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its antimicrobial and antioxidant properties over extended periods .
Dosage Effects in Animal Models
The effects of 3-(1H-pyrazol-3-yl)aniline vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and antioxidant activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects have been identified, indicating the optimal dosage range for achieving desired biochemical outcomes while minimizing toxicity.
Metabolic Pathways
3-(1H-pyrazol-3-yl)aniline is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with topoisomerase IV and COVID-19 main protease highlights its role in DNA replication and transcription, as well as viral replication . Additionally, 3-(1H-pyrazol-3-yl)aniline’s antioxidant properties suggest its involvement in pathways that mitigate oxidative stress and maintain cellular redox balance .
Transport and Distribution
Within cells and tissues, 3-(1H-pyrazol-3-yl)aniline is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biochemical activity . The compound’s distribution is influenced by factors such as cellular uptake mechanisms, binding affinities, and tissue-specific transporters.
Subcellular Localization
The subcellular localization of 3-(1H-pyrazol-3-yl)aniline plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with topoisomerase IV suggests localization within the nucleus, where it can exert its inhibitory effects on DNA replication and transcription . Additionally, 3-(1H-pyrazol-3-yl)aniline’s antioxidant properties may be linked to its presence in mitochondria, where it can mitigate oxidative stress and protect cellular structures .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-3-yl)aniline typically involves the formation of the pyrazole ring followed by its attachment to the aniline moiety. One common method is the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring, which is then coupled with an aniline derivative under suitable conditions .
Industrial Production Methods: Industrial production of 3-(1H-pyrazol-3-yl)aniline may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
化学反应分析
Types of Reactions: 3-(1H-pyrazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and aniline rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the pyrazole or aniline rings .
相似化合物的比较
- 3-(1H-pyrazol-1-yl)aniline
- 3-(1-methyl-1H-pyrazol-3-yl)aniline
- 4-(1H-pyrazol-1-yl)aniline
Comparison: 3-(1H-pyrazol-3-yl)aniline is unique due to the position of the pyrazole ring attachment, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .
属性
IUPAC Name |
3-(1H-pyrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPNWQIDNWGAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370710 | |
| Record name | 3-(1H-pyrazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89260-46-8 | |
| Record name | 3-(1H-Pyrazol-3-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89260-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-pyrazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-Pyrazol-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














